Troriluzole is classified as a glutamate modulator. It is synthesized to improve upon the pharmacokinetic properties of riluzole, which has been used clinically for amyotrophic lateral sclerosis but suffers from limitations such as poor oral bioavailability and significant first-pass metabolism. The development of troriluzole aims to address these shortcomings while retaining the therapeutic benefits of its parent compound.
The synthesis of troriluzole involves advanced organic chemistry techniques that optimize its bioavailability and metabolic profile. While specific details on the synthesis methods were not extensively covered in the sources, it is noted that the compound was designed to bypass first-pass metabolism, thereby enhancing its systemic availability compared to riluzole.
In general, prodrug synthesis may involve:
Troriluzole undergoes various chemical reactions as part of its metabolism. Upon administration, it is converted into riluzole through enzymatic cleavage, facilitating its therapeutic effects. The specific metabolic pathways include:
Troriluzole functions by modulating glutamate neurotransmission. It reduces excessive glutamate release while enhancing reuptake mechanisms, which helps normalize glutamatergic dysregulation associated with conditions like methamphetamine dependence and anxiety disorders. The mechanism can be summarized as follows:
The physical properties of troriluzole include characteristics typical for small organic compounds, such as solubility in organic solvents and stability under physiological conditions. Specific data regarding melting points, boiling points, or solubility parameters were not provided in the sources but are essential for understanding its formulation and delivery methods.
Preclinical studies have indicated favorable pharmacokinetic profiles for troriluzole compared to riluzole, with improved absorption rates and reduced liver toxicity due to minimized first-pass metabolism.
Troriluzole is primarily being studied for its potential applications in treating:
Troriluzole (C₁₅H₁₆F₃N₅O₄S) is a small-molecule prodrug with a molecular weight of 419.38 g/mol and a chemical formula that integrates a tripeptide carrier (glycine-glycine-sarcosine) conjugated to riluzole, its active moiety [2] [7]. This design addresses riluzole’s limitations, including poor solubility, food effects, and inconsistent pharmacokinetics. The covalent linkage occurs via an amide bond between riluzole’s amino group and the sarcosine terminus of the tripeptide, which shields riluzole’s hydrophobic domains. Upon oral administration, peptidases cleave this bond in vivo, releasing riluzole [2]. Key structural features include:
Table 1: Molecular Properties of Troriluzole
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆F₃N₅O₄S |
Molecular Weight (g/mol) | 419.38 |
CAS Registry Number | 1926203-09-9 |
IUPAC Name | 2-amino-N-{[methyl({[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]carbamoyl}methyl)carbamoyl]methyl}acetamide |
SMILES | CN(CC(=O)NC1=NC2=C(S1)C=C(OC(F)(F)F)C=C2)C(=O)CNC(=O)CN |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 11 |
Topological Polar Surface Area | 154.89 Ų |
Troriluzole’s prodrug design fundamentally improves riluzole’s pharmacokinetic (PK) profile:
Table 2: Pharmacokinetic Comparison of Troriluzole and Riluzole
Parameter | Troriluzole | Riluzole |
---|---|---|
Bioavailability | High (>90% after conversion) | Moderate (~60%), food-dependent |
Dosing Frequency | Once daily | Twice daily |
Solubility | Enhanced via tripeptide carrier | Very low (0.0108 mg/mL at pH 6.8) |
Age Sensitivity | No dose adjustment needed in elderly | No dose adjustment needed in elderly |
The bioactivation of troriluzole is a multistep enzymatic process:
Figure 1: Bioactivation Pathway of Troriluzole
Troriluzole (Prodrug) → Peptidase Cleavage → Riluzole (Active) + Gly-Gly-Sar (Carrier) → CYP1A2 Oxidation → N-Hydroxyriluzole (Inactive) → Sulfonylriluzole (Inactive)
Troriluzole’s physicochemical properties are optimized to overcome riluzole’s formulation challenges:
Table 3: Solubility Enhancement of Troriluzole via Excipients
Excipient | Solubility Increase (vs. Riluzole) | Effect on Permeability |
---|---|---|
SBE-β-CD (1%) | 3.7-fold | Decreased |
α-CD (1%) | 1.7-fold | Decreased |
α-CD + PEG 400 (1%) | 3.0-fold | Unchanged |
Table 4: Standardized Nomenclature of Troriluzole
Identifier Type | Name or Number |
---|---|
Generic Name | Troriluzole |
CAS Registry Number | 1926203-09-9 |
DrugBank Accession | DB15079 |
Synonyms | BHV-4157, BHV4157, Trigriluzole |
UNII | S7H48S6K7H |
ChEMBL ID | CHEMBL4297586 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7